molecular formula C23H21N5O3S B049371 N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea CAS No. 950769-51-4

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea

Número de catálogo B049371
Número CAS: 950769-51-4
Peso molecular: 447.5 g/mol
Clave InChI: GREBSQQIJHEOEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea', also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate cellular signaling pathways and their roles in various biological processes.

Mecanismo De Acción

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea inhibits the activity of the TGF-β receptor by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit the differentiation of embryonic stem cells into mesodermal and endodermal lineages, while promoting their differentiation into neuroectodermal lineages. N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has also been shown to inhibit the migration and invasion of cancer cells, as well as the development of fibrosis in various tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea in lab experiments is its specificity for the TGF-β receptor. This specificity allows for the selective inhibition of TGF-β signaling pathways without affecting other cellular processes. However, one limitation of using N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea is its potential off-target effects, which may affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the use of N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea in scientific research. One potential direction is the investigation of its role in the regulation of immune cell function, as TGF-β signaling has been shown to play a role in the regulation of immune cell differentiation and function. Another potential direction is the investigation of its role in the regulation of neuronal differentiation and function, as TGF-β signaling has been shown to play a role in the development and function of the nervous system.
Conclusion:
In conclusion, N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea is a small molecule inhibitor that has been widely used in scientific research to investigate cellular signaling pathways involved in various biological processes. Its specificity for the TGF-β receptor allows for the selective inhibition of TGF-β signaling pathways, making it a valuable tool for investigating the role of TGF-β signaling in various biological processes. However, its potential off-target effects should be taken into consideration when interpreting experimental results.

Métodos De Síntesis

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea is synthesized using a multi-step process involving several chemical reactions. The synthesis method was first described in a paper published in the Journal of Medicinal Chemistry in 2001. The method involves the reaction of 3-isoxazolylamine with 4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)aniline in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with tert-butyl isocyanate to form the final product, N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea.

Aplicaciones Científicas De Investigación

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has been used extensively in scientific research to investigate cellular signaling pathways involved in various biological processes. It has been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) receptor, which is involved in cell growth, differentiation, and apoptosis. N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has also been used to investigate the role of TGF-β signaling in embryonic stem cell differentiation, cancer metastasis, and fibrosis.

Propiedades

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-(6-hydroxyimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-23(2,3)19-11-20(27-31-19)26-21(30)24-14-6-4-13(5-7-14)16-12-28-17-9-8-15(29)10-18(17)32-22(28)25-16/h4-12,29H,1-3H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBSQQIJHEOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)O)SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.